1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide
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Description
1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide is a useful research compound. Its molecular formula is C12H16N4O4S2 and its molecular weight is 344.4. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Building Blocks
Sulfonyl compounds, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, have been identified as valuable building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, exhibiting behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. Their utility as intermediates for further chemical transformations showcases their importance in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Polymer Science
In the field of polymer science, sulfonyl-containing monomers have led to the development of novel anionic "polymeric ionic liquids" (PILs). These PILs, with highly delocalized anions and stable mobile cations, demonstrate improved solubility, thermal stability, and significantly enhanced ionic conductivity compared to their unmodified counterparts. This advancement underscores the potential of sulfonyl and sulfamoyl groups in creating high-performance materials for applications such as electrolytes in energy storage and conversion devices (Shaplov et al., 2011).
Asymmetric Synthesis
The sulfonyl group has also played a critical role in asymmetric synthesis. For instance, the synthesis of fused bicyclic amino acids carrying a hexahydro-cyclopenta[c]pyridine skeleton involves highly selective reactions facilitated by sulfonyl intermediates. This methodology illustrates the utility of sulfonyl-containing compounds in achieving controlled stereoselectivity, a cornerstone in the synthesis of chiral molecules (Günter & Gais, 2003).
Sulfamoylation Reagents
The development of efficient sulfamoylation reagents highlights another aspect of sulfonyl chemistry. N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide, for example, offers a convenient method for the sulfamoylation of alcohols, showcasing the broad utility of sulfonyl and sulfamoyl groups in functionalizing organic molecules (Armitage et al., 2012).
Properties
IUPAC Name |
1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-12(2,3)21(17,18)11(8-13)16-15-9-4-6-10(7-5-9)22(14,19)20/h4-7,15H,1-3H3,(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZYRNYYGBYTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136157 |
Source
|
Record name | 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241127-25-3 |
Source
|
Record name | 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241127-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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